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Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Cyclopropyl-4-iodo-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-cyclopropyl-4-iodo-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted oxazoles. The principles discussed herein are grounded in fundamental NMR theory and supported by data from analogous structures reported in the scientific literature.

Introduction: The Structural Significance of Substituted 1,2-Oxazoles

The 1,2-oxazole (or isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The specific substitution pattern on the oxazole ring profoundly influences its physicochemical properties and biological interactions. The presence of a cyclopropyl group at the 5-position and an iodine atom at the 4-position of the 1,2-oxazole core in the title compound, 5-cyclopropyl-4-iodo-1,2-oxazole, presents a unique spectroscopic challenge and an opportunity to explore the interplay of electronic and steric effects on NMR parameters.

Understanding the NMR signature of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions with biological targets. This guide will provide a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.10s-H-3
~ 2.20m-H-6 (cyclopropyl CH)
~ 1.25m-H-7, H-7' (cyclopropyl CH₂)
~ 1.10m-H-8, H-8' (cyclopropyl CH₂)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 175.0C-5
~ 152.0C-3
~ 70.0C-4
~ 12.0C-6
~ 9.0C-7, C-8

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct reflection of the molecule's electronic and structural features.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (¹H & ¹³C) B->C D Data Processing C->D E Spectral Analysis D->E

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Conclusion

The predictive analysis of the ¹H and ¹³C NMR spectra of 5-cyclopropyl-4-iodo-1,2-oxazole provides a valuable framework for the structural verification of this and related compounds. The key diagnostic signals include the downfield singlet of the H-3 proton, the characteristic upfield multiplets of the cyclopropyl group, and the significantly shielded C-4 carbon due to the iodine substituent. By following the outlined experimental protocol, researchers can confidently acquire and interpret the NMR data for novel oxazole derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance - FLORE. (n.d.).
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. (n.d.).
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. [Link]

  • NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thirunarayanan, G., Sathiyendiran, V., Arulkumarn, R., Sundararrajan, R., Manikandan, R., & Vanangamudi, G. (2015). Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. World Scientific News, 9, 35-58.
  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. (2024, October 8). Retrieved from [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.).
  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. (n.d.). Retrieved from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

  • Supplementary Information - Figshare. (n.d.). Retrieved from [Link]

  • Supporting Information Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt Synthesis, catalyses, and charac - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC. (n.d.). Retrieved from [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (n.d.). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information Molecular iodine mediated synthesis of polysubstituted oxazoles by oxidative domino cyclization in water - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • The 1 H-NMR of compound (5). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC. (n.d.). Retrieved from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).
  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6). Retrieved from [Link]

  • 19F NMR analyses of some cyclopropane derivatives - Academia.edu. (n.d.). Retrieved from [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed. (2020, December 23). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from [Link]

  • Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... - ResearchGate. (n.d.). Retrieved from [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation - MDPI. (2023, June 17). Retrieved from [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]

  • On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles - ChemRxiv. (n.d.). Retrieved from [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024, July 21). Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Cyclopropyl-4-iodo-1,2-oxazole Derivatives: A Technical Guide

Executive Summary The 1,2-oxazole (isoxazole) heterocycle is a privileged pharmacophore in medicinal chemistry and agrochemicals. When functionalized with a 5-cyclopropyl group and a 4-iodo substituent, the resulting 5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocycle is a privileged pharmacophore in medicinal chemistry and agrochemicals. When functionalized with a 5-cyclopropyl group and a 4-iodo substituent, the resulting 5-cyclopropyl-4-iodo-1,2-oxazole derivatives present a unique intersection of steric bulk, tailored lipophilicity, and profound supramolecular potential. The cyclopropyl ring dramatically improves the lipophilic efficiency (LLE) of the scaffold ()[1], while the 4-iodo group serves a dual purpose: it acts as a highly reactive handle for Pd-catalyzed cross-coupling reactions ()[2] and functions as a powerful halogen bond donor in the solid state ()[3].

This whitepaper provides an in-depth, self-validating methodology for the crystallization and single-crystal X-ray diffraction (SC-XRD) analysis of these derivatives, explaining the causality behind each experimental choice to ensure absolute structural integrity.

Molecular Architecture & Crystallographic Rationale

Understanding the physical chemistry of the 5-cyclopropyl-4-iodo-1,2-oxazole core is a prerequisite for successful crystallographic analysis.

  • The 4-Iodo σ -Hole: Iodine is highly polarizable. The electron-withdrawing nature of the isoxazole ring pulls electron density away from the iodine atom, creating a region of positive electrostatic potential (the σ -hole) on the outermost surface of the halogen, directly opposite the C–I bond. This drives predictable, highly directional halogen bonding (XB) with Lewis bases, notably the isoxazole nitrogen, which has been proven to shorten interaction distances by up to 18% relative to van der Waals radii ()[4].

  • The 5-Cyclopropyl Steric Clash: The cyclopropyl group is not merely a lipophilic modifier; it is a conformational lock. The steric repulsion between the bulky iodine atom (van der Waals radius ~1.98 Å) and the cyclopropyl protons forces the cyclopropyl ring out of the isoxazole plane. This rigidification reduces conformational entropy, which energetically favors crystallization.

Halogen_Bonding Donor C-I Bond Polarized Iodine (Sigma-Hole) Interaction Halogen Bond (I···N) Donor->Interaction Donates u03c3-hole Acceptor Lewis Base Isoxazole Nitrogen (Lone Pair) Acceptor->Interaction Donates e- pair Lattice Crystal Lattice 1D Supramolecular Chains Interaction->Lattice Directs Packing

Mechanistic pathway of halogen bond-driven supramolecular assembly in the crystal lattice.

Experimental Protocols: A Self-Validating System

Because 5-cyclopropyl-4-iodo-isoxazoles are highly lipophilic (high logP ), traditional slow evaporation often leads to "oiling out"—a liquid-liquid phase separation that yields amorphous gums instead of ordered lattices. To counteract this, a Vapor Diffusion Protocol is mandated. The subsequent SC-XRD analysis acts as a self-validating checkpoint: if the crystal diffracts to high resolution and the I···N halogen bond is clearly resolved, the crystallization kinetics were successfully controlled.

Protocol A: Vapor Diffusion Crystallization
  • Solvent Selection: Select a good solvent with high volatility (e.g., Dichloromethane, DCM) and an antisolvent with lower volatility and lower density (e.g., Hexane).

  • Sample Preparation: Dissolve 10–15 mg of the purified 5-cyclopropyl-4-iodo-1,2-oxazole derivative in 0.5 mL of DCM.

  • Filtration (Critical Step): Pass the solution through a 0.2 μ m PTFE syringe filter into a 1-dram inner vial. Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to nucleate homogeneously, which yields fewer, larger, diffraction-quality crystals.

  • Chamber Setup: Place the open 1-dram vial into a 20 mL outer scintillation vial containing 3 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store at a stable 20°C in a vibration-free environment for 3–7 days. Causality: The slow vapor-phase equilibration gradually decreases the dielectric constant of the solvent mixture, gently pushing the lipophilic compound past its solubility limit without triggering amorphous precipitation.

Protocol B: SC-XRD Data Collection & Phasing
  • Crystal Mounting: Select a pristine single crystal (~0.1 × 0.1 × 0.05 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling (100 K): Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Iodine is a heavy atom. At room temperature, its anisotropic thermal displacement (vibration) smears the electron density, severely obscuring the lighter C, N, and O atoms of the isoxazole ring. Cryocooling freezes out this thermal motion.

  • Data Collection: Irradiate with Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data to ensure high redundancy.

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Causality: Iodine strongly absorbs X-rays. Failing to correct for this absorption will result in false residual electron density peaks (ghost atoms) near the iodine position during refinement.

  • Structure Solution: Solve the structure using intrinsic phasing. The heavy iodine atom dominates the scattering, making the phase problem trivial to solve and allowing for the determination of the absolute structure via anomalous dispersion.

XRD_Workflow Synthesis 1. Synthesis & Purification (5-cyclopropyl-4-iodo-1,2-oxazole) Crystallization 2. Crystal Growth (Vapor Diffusion / Slow Evaporation) Synthesis->Crystallization DataCollection 3. X-Ray Data Collection (Cryogenic 100K, Cu/Mo Kα) Crystallization->DataCollection Phasing 4. Structure Solution (Anomalous Dispersion of Iodine) DataCollection->Phasing Refinement 5. Refinement & Analysis (Halogen Bonding & Conformation) Phasing->Refinement

Workflow for the crystallographic analysis of 4-iodo-1,2-oxazole derivatives.

Quantitative Data Presentation

Upon successful refinement of the crystal structure (typically achieving an R1​ value < 5%), specific geometric parameters must be analyzed to validate the structural chemistry of the 5-cyclopropyl-4-iodo-1,2-oxazole system. The table below summarizes the quantitative benchmarks expected for these derivatives.

Crystallographic ParameterTypical Range / ValueStructural Significance & Causality
C4–I Bond Length 2.08 – 2.12 ÅIndicates the degree of polarization. Longer C–I bonds often correlate with a more pronounced σ -hole and stronger halogen bonding capabilities.
I···N(oxazole) Distance 2.80 – 3.10 ÅRepresents a massive 10–18% shortening relative to the sum of van der Waals radii (I + N 3.53 Å), confirming a strong, non-covalent halogen bond.
C4–I···N Angle 170° – 180°Demonstrates the highly directional nature of the σ -hole interaction, which is critical for the formation of 1D supramolecular chains in the lattice.
O1–N2 Bond Length 1.40 – 1.43 ÅDiagnostic of the 1,2-oxazole ring's integrity. Deviations suggest unusual electron delocalization or protonation states.
Cyclopropyl Dihedral Angle 55° – 90°The steric clash with the 4-iodo group forces the cyclopropyl ring to twist out of the isoxazole plane, minimizing torsional strain.

Conclusion

The crystal structure analysis of 5-cyclopropyl-4-iodo-1,2-oxazole derivatives is a masterclass in applied physical organic chemistry. By understanding the causality behind the molecule's lipophilicity and heavy-atom sterics, researchers can bypass common crystallization failures (such as oiling out) using targeted vapor diffusion. Furthermore, the inherent σ -hole of the 4-iodo substituent not only facilitates straightforward X-ray phasing via anomalous dispersion but also dictates the supramolecular architecture through highly directional halogen bonding. Adhering to these self-validating protocols ensures absolute confidence in the resulting structural data, accelerating downstream applications in drug discovery and materials science.

References

  • Reinhard et al. (2024). Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt. Beilstein Journal of Organic Chemistry, 20, 2401–2407.

  • Cinčić et al. (2024). Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes. CrystEngComm.

  • Ulven, E., Milligan, G., & Ulven, T. (2018). Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 61(21), 9534-9550.

  • Tang et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9, 8565-8570.

Sources

Foundational

Thermodynamic Profiling and Reactivity Dynamics of 5-Cyclopropyl-4-iodo-1,2-oxazole in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, halogenated heteroaromatics serve as indispensable building blocks for the construction of complex pharmacophores. 5-Cyclopropyl-4-iodo-1,2-oxazole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heteroaromatics serve as indispensable building blocks for the construction of complex pharmacophores. 5-Cyclopropyl-4-iodo-1,2-oxazole (CAS: 2751610-53-2) is a highly specialized, bifunctional intermediate utilized extensively in the synthesis of targeted therapeutics, including RET kinase inhibitors and SMYD3 epigenetic modulators.

This technical whitepaper provides an in-depth analysis of the thermodynamic properties, structural stability, and reactivity profile of 5-cyclopropyl-4-iodo-1,2-oxazole. By understanding the thermodynamic drivers—specifically the interplay between the labile isoxazole core, the strained cyclopropyl substituent, and the highly reactive carbon-iodine (C-I) bond—researchers can rationally design safer, more efficient synthetic workflows.

Thermodynamic Architecture & Molecular Stability

The utility of 5-cyclopropyl-4-iodo-1,2-oxazole is dictated by three distinct structural features, each contributing uniquely to its thermodynamic profile:

The Heteroaromatic Core: N-O Bond Lability

The 1,2-oxazole (isoxazole) ring is characterized by adjacent nitrogen and oxygen atoms. The N-O bond possesses a relatively low bond dissociation energy (BDE), rendering the ring thermodynamically susceptible to thermolysis or reductive cleavage under specific conditions . While this lability is a synthetic advantage for late-stage ring-opening strategies, it necessitates strict thermal control during early-stage cross-coupling to prevent premature degradation.

The Cyclopropyl Substituent: Managing Ring Strain

The cyclopropyl group at the C5 position introduces significant Baeyer strain (approximately 27.5 kcal/mol) due to the constrained 60° C-C-C bond angles. This strain elevates the overall standard enthalpy of formation ( ΔHf∘​ ) of the molecule. However, because the activation energy required to open the cyclopropyl ring is high, the group remains kinetically inert under standard transition-metal catalysis. This allows it to act as a rigid, lipophilic vector for binding pocket engagement without compromising the structural integrity of the intermediate .

The C4-Iodo Substitution: The Reactivity Driver

The primary site of synthetic functionalization is the C-I bond at the 4-position. In heteroaromatic systems, the C-I bond exhibits a remarkably low BDE (approx. 55 kcal/mol), which is significantly weaker than corresponding C-Br (~80 kcal/mol) or C-Cl (~96 kcal/mol) bonds . This low thermodynamic barrier is the primary driver for facile oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal substrate for Suzuki-Miyaura and Sonogashira couplings.

Quantitative Data & Physical Properties

The following table summarizes the predictive and empirical thermodynamic properties of 5-cyclopropyl-4-iodo-1,2-oxazole, providing a baseline for reaction engineering .

PropertyValue / DescriptionThermodynamic Significance
Chemical Name 5-Cyclopropyl-4-iodo-1,2-oxazoleIUPAC standard nomenclature
CAS Registry Number 2751610-53-2Unique identifier for structural tracking
Molecular Formula C6H6INODefines stoichiometric mass balances
Molecular Weight 235.02 g/mol Critical for precise equivalent calculations
C-I Bond Dissociation Energy ~55 kcal/mol (Predictive)Low barrier enables rapid oxidative addition
Cyclopropyl Ring Strain ~27.5 kcal/molElevates ΔHf∘​ , requires thermal monitoring
Primary Application Cross-coupling intermediateUsed in RET and SMYD3 inhibitors

Thermodynamics of Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions involving 5-cyclopropyl-4-iodo-1,2-oxazole, the thermodynamics of the catalytic cycle are heavily skewed by the iodine substituent. Because the cleavage of the weak C-I bond is highly exothermic and rapid, the oxidative addition step is rarely rate-limiting.

Consequently, the thermodynamic bottleneck shifts to the transmetalation or reductive elimination phases. This shift dictates experimental causality: researchers must select electron-rich, sterically demanding ligands (e.g., XPhos or dppf) to stabilize the Pd(II) intermediate and lower the activation energy ( ΔG‡ ) for the subsequent transmetalation step.

EnergyProfile R Reactants (Isoxazole-I + Pd(0)) TS1 TS1: Oxidative Addition R->TS1 Low ΔG‡ (Weak C-I) INT Intermediate (Pd(II)-I Complex) TS1->INT Exothermic TS2 TS2: Transmetalation & Reductive Elim. INT->TS2 Rate Limiting Step P Products (Coupled Isoxazole + Pd(0)) TS2->P ΔG < 0 (Spontaneous)

Caption: Thermodynamic energy profile of Pd-catalyzed C-I activation in 5-cyclopropyl-4-iodo-1,2-oxazole.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. Each workflow includes built-in causality checks to verify the thermodynamic stability and reactivity of the compound.

Protocol 1: Thermal Hazard & Stability Profiling (DSC/TGA)

Causality: Due to the inherent lability of the N-O bond and the stored energy of the cyclopropyl ring strain, assessing the decomposition onset temperature ( Tonset​ ) is a mandatory safety prerequisite before scaling up reactions involving heat.

  • Step 1: Calibration (Validation Step): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure temperature and heat flow accuracy.

  • Step 2: Sample Preparation: Accurately weigh 2.0–5.0 mg of 5-cyclopropyl-4-iodo-1,2-oxazole into a high-pressure alumina crucible and seal it.

  • Step 3: Atmospheric Control: Purge the furnace with inert nitrogen gas at a flow rate of 50 mL/min. Reasoning: This prevents oxidative degradation from masking the true thermal decomposition profile.

  • Step 4: Thermal Ramp: Apply a linear heating ramp of 10 °C/min from 25 °C to 400 °C.

  • Step 5: Data Acquisition & Analysis: Monitor the heat flow (W/g) and mass loss (%). Identify the Tonset​ of any exothermic peaks. Reactions must be designed to operate at least 50 °C below this Tonset​ to prevent thermal runaway.

Workflow S1 Step 1: Instrument Calibration (Indium Standard Validation) S2 Step 2: Sample Preparation (2-5 mg in Alumina Crucible) S1->S2 S3 Step 3: Inert Atmosphere (N2 Purge at 50 mL/min) S2->S3 S4 Step 4: Thermal Ramp (10 °C/min to 400°C) S3->S4 S5 Step 5: Hazard Assessment (Identify T_onset and Exotherms) S4->S5

Caption: Step-by-step experimental workflow for DSC/TGA thermal hazard profiling.

Protocol 2: Standardized Suzuki-Miyaura Cross-Coupling

Causality: Capitalizing on the low C-I BDE, this protocol uses mild conditions to achieve C-C bond formation while preserving the sensitive isoxazole core.

  • Step 1: Reagent Loading: Charge a Schlenk flask with 5-cyclopropyl-4-iodo-1,2-oxazole (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Step 2: Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Reasoning: Oxygen acts as a thermodynamic sink, promoting catalyst deactivation and substrate homocoupling.

  • Step 3: Reaction Execution: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • Step 4: In-Process Validation: After 2 hours, sample the reaction and analyze via LC-MS. Validation: Confirm the disappearance of the starting material mass (m/z 235) and the appearance of the product mass. If unreacted, verify catalyst integrity.

  • Step 5: Quench and Isolation: Cool to room temperature, quench with deionized water, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Google Patents. "US10428029B2 - Isoxazole carboxamide compounds". United States Patent and Trademark Office.
  • Google Patents. "WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors". World Intellectual Property Organization.
  • ACS Publications. "N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis". The Journal of Organic Chemistry. URL: [Link]

Exploratory

Comprehensive Safety Data and Toxicity Profile of 5-Cyclopropyl-4-iodo-1,2-oxazole: A Technical Guide for Drug Development

Executive Summary 5-Cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) is a highly specialized halogenated heterocyclic intermediate widely utilized in modern drug discovery. Its primary applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) is a highly specialized halogenated heterocyclic intermediate widely utilized in modern drug discovery. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs), most notably [1] and [2].

As a Senior Application Scientist, it is critical to recognize that while the cyclopropyl group provides metabolic stability and lipophilicity, the C4-iodo substitution and the labile N-O bond of the isoxazole ring introduce specific handling vulnerabilities and toxicological liabilities. This whitepaper synthesizes the physicochemical properties, Safety Data Sheet (SDS) parameters, and validated experimental workflows required to safely evaluate and utilize this compound in preclinical development.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical and mass spectrometry profile of 5-cyclopropyl-4-iodo-1,2-oxazole is essential for accurate formulation and analytical tracking. The compound exhibits distinct ionization behaviors critical for LC-MS/MS quantification[3].

Table 1: Core Physicochemical Properties
PropertyValueCausality / Relevance
Chemical Name 5-cyclopropyl-4-iodo-1,2-oxazoleStandard IUPAC nomenclature.
CAS Registry Number 2751610-53-2Unique identifier for procurement and SDS tracking[4],[5].
Molecular Formula C6H6INOIndicates high halogen content relative to carbon mass.
Molecular Weight 234.95 g/mol Low molecular weight optimal for fragment-based drug design.
Monoisotopic Mass 234.94942 DaExact mass required for high-resolution mass spectrometry (HRMS)[3].
Table 2: Predicted Mass Spectrometry Adducts & Collision Cross Sections (CCS)

Data utilized for establishing Multiple Reaction Monitoring (MRM) transitions during pharmacokinetic (PK) and toxicity screening[3].

Ionization AdductPredicted m/zPredicted CCS (Ų)Analytical Utility
[M+H]+ 235.95670130.6Primary transition for positive-ion mode ESI.
[M+Na]+ 257.93864135.0Secondary confirmation ion.
[M-H]- 233.94214131.0Primary transition for negative-ion mode ESI.

Safety Data Sheet (SDS) Core Components

Due to the presence of the electrophilic iodine atom and the reactive isoxazole core, strict adherence to handling protocols is mandatory to prevent degradation and occupational exposure.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.
Handling and Storage Causality
  • Light Sensitivity: The carbon-iodine (C-I) bond at the C4 position is highly susceptible to homolytic cleavage upon exposure to UV/visible light, generating reactive aryl radicals. Protocol: Must be stored in amber glass vials.

  • Temperature & Atmosphere: To prevent spontaneous ring-opening or hydrolytic degradation, store at 2-8°C under an inert atmosphere (Argon or N2)[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a well-ventilated fume hood are required to mitigate dermal absorption and inhalation of volatile degradants.

Toxicity Profile & Mechanistic Toxicology

The toxicity profile of 5-cyclopropyl-4-iodoisoxazole is primarily driven by its hepatic metabolism. The isoxazole ring is known to undergo reductive cleavage by cytochrome P450 (CYP450) enzymes, while the C4-iodo group is a prime target for oxidative dehalogenation. These pathways can generate electrophilic intermediates that deplete cellular glutathione (GSH), leading to hepatotoxicity.

Metabolism A 5-cyclopropyl-4-iodo-1,2-oxazole (Parent Compound) B CYP450 Oxidation A->B Hepatic Phase I C Dehalogenation (Loss of Iodine) B->C Oxidative Deiodination D Isoxazole Ring Cleavage B->D N-O Bond Cleavage E Reactive Electrophiles (Toxicity Risk) C->E Radical/Cation Formation D->E Ring Opening F GSH Conjugation (Detoxification) E->F Phase II Clearance

Fig 1. Proposed hepatic metabolic pathway and toxicity liabilities of 5-cyclopropyl-4-iodoisoxazole.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the in vitro toxicity and metabolic stability of this compound.

Protocol A: In Vitro Cytotoxicity Screening (HepG2 Assay)

Causality: HepG2 cells are utilized instead of generic fibroblast lines because they retain baseline hepatic metabolic enzyme activity, making them superior for capturing metabolism-dependent toxicity driven by the deiodination of the C4-iodo group.

  • Compound Preparation: Dissolve 5-cyclopropyl-4-iodo-1,2-oxazole in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Self-validation: Ensure DMSO concentration in final assay wells never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled plate at a density of 1.0 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Serial Dosing: Prepare a 9-point, 3-fold serial dilution of the compound (range: 0.1 µM to 100 µM). Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record ATP-dependent luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Compound Prep (10mM DMSO Stock) Step3 3. Serial Dosing (0.1 - 100 µM) Step1->Step3 Step2 2. HepG2 Seeding (96-well, 10^4 cells/well) Step2->Step3 Step4 4. Incubation (72h, 37°C, 5% CO2) Step3->Step4 Step5 5. ATP Luminescence (CellTiter-Glo) Step4->Step5 Step6 6. IC50 & Tox Profiling (Regression Analysis) Step5->Step6

Fig 2. Standardized in vitro cytotoxicity screening workflow for halogenated isoxazoles.

Protocol B: Microsomal Stability & Deiodination Tracking

Causality: To quantify the rate of oxidative deiodination and isoxazole ring cleavage, human liver microsomes (HLM) are utilized. Tracking the disappearance of the parent mass (m/z 235.95) confirms metabolic liability[3].

  • Reaction Mixture Setup: In a microcentrifuge tube, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of 5-cyclopropyl-4-iodo-1,2-oxazole in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-validation: Run a parallel negative control without NADPH to differentiate enzymatic degradation from chemical instability.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS monitoring the [M+H]+ transition at 235.95670 m/z[3].

References

  • PubChemLite. "5-cyclopropyl-4-iodo-1,2-oxazole (C6H6INO)." Université du Luxembourg. URL: [Link]

  • WIPO. "WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors." Google Patents.
  • USPTO. "US10428029B2 - Isoxazole carboxamide compounds." Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 5-Cyclopropyl-4-iodo-1,2-oxazole into API Synthesis via Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Chemical Rationale Isoxazole derivatives are privileged scaffolds in modern drug discovery, prominently featured in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

Isoxazole derivatives are privileged scaffolds in modern drug discovery, prominently featured in selective kinase inhibitors, anti-inflammatory agents, and epigenetics-targeted therapies. Specifically, 5-cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) has emerged as a critical molecular building block[1].

The strategic placement of the cyclopropyl moiety at the C5 position enhances the lipophilic efficiency and metabolic stability of the resulting Active Pharmaceutical Ingredient (API)[2],[3]. Meanwhile, the C4-iodo substituent serves as an orthogonal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of complex molecular architectures[4].

Mechanistic Insights: The Causality of Regioselective Coupling

When incorporating 5-cyclopropyl-4-iodo-1,2-oxazole into complex APIs (such as substituted pyrrolo[2,3-d]pyrimidines for RET kinase inhibition), the primary synthetic strategy involves C–C bond formation at the C4 position[3].

Steric Causality in Cross-Coupling: During the synthesis of C4-alkynylisoxazoles via Pd-catalyzed Sonogashira cross-coupling, the steric hindrance of substituents on the isoxazole ring dictates the reaction kinetics[4]. Extensive optimization studies indicate that the steric bulk at the C3 position significantly impacts the efficiency of the cross-coupling reaction, whereas the substituent at the C5 position (such as the compact cyclopropyl group) exerts a negligible steric penalty[4],[5]. Furthermore, electronic effects originating from the C3 position have been shown to be negligible[4].

This mechanistic reality explains why 5-cyclopropyl-4-iodo-1,2-oxazole is a highly efficient and privileged substrate, routinely delivering cross-coupled intermediates in near-quantitative yields (up to 98%) even on a gram scale[4].

Synthetic Workflow Visualization

Workflow SM 5-Cyclopropyl-4-iodo-1,2-oxazole Cat Pd(PPh3)2Cl2 / CuI Et2NH, DMF, 60°C SM->Cat Alkyne Terminal Alkyne Alkyne->Cat Intermediate C4-Alkynylisoxazole Cat->Intermediate Downstream Cyclization / Amidation Intermediate->Downstream API Final API (e.g., RET Inhibitor) Downstream->API

Workflow for 5-cyclopropyl-4-iodo-1,2-oxazole integration via Sonogashira coupling.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Sonogashira cross-coupling of 4-iodoisoxazoles, demonstrating the causality behind the selected protocol conditions[6],[5].

EntryCatalyst (5 mol%)Co-catalyst (10 mol%)Base (2.0 equiv)SolventTemperatureYield (%)
1Pd(PPh3)2Cl2CuIEt3NTHF60 °C45
2Pd(OAc)2CuIEt2NHDMF60 °C68
3Pd(PPh3)2Cl2NoneEt2NHDMF60 °C32
4 Pd(PPh3)2Cl2 CuI Et2NH DMF 60 °C 98
5Pd(PPh3)2Cl2CuIK2CO3DMF60 °C55

Note: Data synthesized from optimization studies of 3,5-disubstituted-4-iodoisoxazoles. Entry 4 represents the optimal conditions.

Experimental Protocol: Pd-Catalyzed Sonogashira Cross-Coupling

Objective: Synthesize a C4-alkynylisoxazole intermediate from 5-cyclopropyl-4-iodo-1,2-oxazole. Self-Validating System: The reaction's progress is visually indicated by the precipitation of amine hydroiodide salts and color changes associated with the active Pd(0) species, alongside LC-MS validation (disappearance of the starting mass).

Step-by-Step Methodology:
  • Preparation & Degassing: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-cyclopropyl-4-iodo-1,2-oxazole (1.0 mmol, 1.0 equiv)[1].

  • Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 mmol, 5 mol%) and Copper(I) iodide (CuI, 0.10 mmol, 10 mol%)[6].

    • Causality: CuI is essential for generating the highly reactive copper acetylide intermediate. As seen in the optimization data (Entry 3), omitting CuI drastically reduces the yield due to poor transmetalation kinetics[6].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with high-purity Argon three times.

    • Causality: Strict anaerobic conditions are mandatory to prevent the Glaser homocoupling of the terminal alkyne, which consumes starting material and complicates downstream purification.

  • Solvent & Reagent Addition: Inject anhydrous, degassed N,N-Dimethylformamide (DMF, 5.0 mL) and diethylamine (Et2NH, 2.0 mmol, 2.0 equiv) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv).

    • Causality: Et2NH acts as both the base to deprotonate the alkyne and a transient ligand to stabilize the Pd(0) active species. DMF provides the optimal dielectric constant for the stabilization of the polar transition states[6].

  • Reaction Execution: Heat the mixture to 60 °C in a pre-equilibrated oil bath for 4–6 hours[6]. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction validates its completion when the starting material peak (m/z [M+H]+ ≈ 236) is fully consumed[7].

  • Quench & Extraction: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 15 mL).

    • Causality: The NH4Cl wash effectively sequesters copper salts as soluble ammonia complexes, preventing them from bleeding into the organic phase and causing heavy-metal degradation of the downstream API.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the C4-alkynylisoxazole[4].

Downstream API Integration

The resulting C4-functionalized 5-cyclopropylisoxazoles are key intermediates in synthesizing advanced APIs. For instance, they are directly utilized in the preparation of substituted pyrrolo[2,3-d]pyrimidines, which are potent RET kinase inhibitors[3]. In these complex molecules, the cyclopropyl group provides critical van der Waals interactions within the kinase hinge region, while the C4-linkage dictates the spatial orientation of the pharmacophore[3]. They are also heavily utilized in the synthesis of isoxazole carboxamide compounds for epigenetic targeting[2].

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-cyclopropyl-4-iodo-1,2-oxazole cross-coupling reactions

Welcome to the Technical Support Center for Isoxazole Functionalization. 5-cyclopropyl-4-iodo-1,2-oxazole is a privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., RET inhibitors) and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Functionalization.

5-cyclopropyl-4-iodo-1,2-oxazole is a privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., RET inhibitors) and anti-inflammatory agents[1]. However, the intersection of a sterically demanding 5-cyclopropyl group and a base-sensitive isoxazole core presents unique challenges during palladium-catalyzed cross-coupling.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind reaction failures—specifically protodeiodination and ring scission—and provide self-validating methodologies to ensure your Suzuki-Miyaura couplings succeed.

Part 1: Mechanistic Pitfalls & Causality

To troubleshoot a failing reaction, you must first understand the catalytic vulnerabilities of your specific substrate. The 5-cyclopropyl group exerts significant steric bulk, which slows down the transmetalation step of the Suzuki cycle. Concurrently, the isoxazole ring contains a labile N-O bond that is highly sensitive to basic conditions[2].

Catalytic cycle and primary failure modes in 4-iodoisoxazole cross-coupling.

Part 2: Troubleshooting FAQs

Q1: Why is protodeiodination outcompeting my cross-coupling? The Causality: The 5-cyclopropyl group sterically shields the C4-iodine. While oxidative addition still occurs, the subsequent transmetalation step is severely retarded. This gives the intermediate Pd(II)-aryl complex a prolonged lifetime, making it highly susceptible to protonation by trace water or protic solvents (like EtOH). This side reaction replaces your iodine with a hydrogen, yielding the dead-end 5-cyclopropyl-1,2-oxazole[5]. The Fix: Reduce the water ratio in your solvent mixture (e.g., move from 1:1 Dioxane:H2O to 4:1). Ensure you are using a catalyst that accelerates transmetalation, such as PdCl2(dppf) or Pd(PPh3)4.

Q2: My isoxazole ring is degrading during the reaction. How do I prevent this? The Causality: Isoxazoles are highly sensitive to strong inorganic bases due to the lability of the N-O bond[2]. Using bases like NaOH, KOH, or even Cs2CO3 at elevated temperatures induces nucleophilic attack or deprotonation events that lead to ring scission (often forming cyano-ketones). The Fix: Switch to milder bases. KHCO3 and Na2CO3 are the gold standards for 4-haloisoxazole couplings[3]. They provide the exact pKa required to activate the boronic acid without destroying the heteroaromatic core.

Q3: What is the optimal heating method for this sterically hindered substrate? The Causality: Because of the steric hindrance, conventional thermal heating requires long reaction times (e.g., 12–24 hours), which increases the probability of thermal degradation of the isoxazole ring. The Fix: Microwave irradiation is highly recommended. It rapidly drives the reaction to completion (typically 30–60 minutes), minimizing the time the molecule spends at high temperatures and drastically improving the purity profile[4].

Part 3: Quantitative Optimization Data

The following table summarizes the optimization landscape for 4-haloisoxazole cross-couplings, demonstrating how specific variables impact the yield and failure modes.

Catalyst SystemBaseSolvent SystemTemp / TimePrimary OutcomeYield
Pd(OAc)2 / PCy3K3PO4Toluene/H2O (1:1)100 °C / 12hHigh protodeiodination< 30%
Pd(PPh3)4Na2CO3DMF/H2O (4:1)85 °C / 3hGood conversion74%
PdCl2KHCO3DMF/H2O (4:1)85 °C / 3hExcellent conversion81%
Pd(PPh3)4NaHCO3Dioxane/H2O (4:1)120 °C / 30m (MW)Rapid, high purity78%

Part 4: Self-Validating Experimental Protocol

To guarantee success, follow this self-validating workflow. The protocol includes an explicit In-Process Control (IPC) step to verify the mechanistic integrity of the reaction before proceeding to workup.

Validated workflow for microwave-assisted Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a solvent mixture of 1,4-Dioxane and H2O in a 4:1 ratio. Degas the mixture by sparging with N2 for 15 minutes.

    • Causality: Dissolved oxygen promotes the homocoupling of the boronic acid, consuming your reagent before the sterically hindered isoxazole has a chance to react.

  • Reaction Assembly: To a microwave vial, add 5-cyclopropyl-4-iodo-1,2-oxazole (1.0 eq), your chosen aryl/heteroaryl boronic acid (1.5 eq), and KHCO3 (1.4 eq). Add the degassed solvent mixture. Finally, add Pd(PPh3)4 (5 mol%).

    • Causality: Adding the palladium catalyst last minimizes premature degradation of the active Pd(0) species before the system is sealed and heated.

  • Execution: Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.

  • In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the target mass [M+H]+. If you observe a dominant peak at the [M-I+H]+ mass (the protodeiodinated byproduct), your transmetalation step is failing. This immediately tells you that either your boronic acid has degraded, or the water content in your solvent is too high. Do not proceed to workup if protodeiodination exceeds 20%; instead, spike with additional boronic acid and catalyst.

  • Workup & Purification: If the IPC passes, dilute the mixture with EtOAc. Wash with saturated aqueous NaHCO3, followed by brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors.
  • The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem. URL: ...
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC. URL: ...
  • 3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4. Benchchem. URL: _...
Optimization

preventing degradation of 5-cyclopropyl-4-iodo-1,2-oxazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the lot-to-lot reproducibility of halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the lot-to-lot reproducibility of halogenated heterocycles. 5-cyclopropyl-4-iodo-1,2-oxazole (CAS: 2751610-53-2) is a highly valuable synthetic intermediate, particularly in cross-coupling reactions and medicinal chemistry scaffolding. However, its structural features—specifically the labile carbon-iodine (C-I) bond and the delicate N-O heteroaromatic linkage—make it highly susceptible to degradation during long-term storage if handled improperly.

This guide abandons generic "store in a cool, dry place" advice. Instead, it provides a mechanistic framework and self-validating protocols to ensure the absolute integrity of your compound over multi-year storage cycles.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. 5-cyclopropyl-4-iodo-1,2-oxazole has two primary modes of failure:

1. Photolytic Deiodination (C-I Bond Homolysis) The carbon-iodine bond is the thermodynamic Achilles' heel of this molecule. The C-I bond possesses a remarkably low bond dissociation energy of approximately 209 kJ/mol[1]. Exposure to ambient laboratory UV or even intense visible light provides sufficient energy to induce homolytic cleavage, generating highly reactive iodine radicals and isoxazolyl radicals[1]. Once initiated, this radical pathway can auto-catalyze further dehalogenation, dimerization, or destructive reactions with the solvent.

2. Thermal and Hydrolytic Ring Cleavage The 1,2-oxazole (isoxazole) ring contains a weak nitrogen-oxygen (N-O) bond. While aromaticity provides baseline stabilization, this N-O bond is a known site for ring cleavage under thermal stress or in the presence of trace moisture and nucleophiles[2]. Hydrolysis of isoxazole derivatives is heavily temperature-dependent, following Arrhenius kinetics where elevated temperatures exponentially increase the rate of ring-opening to form unwanted alpha-cyano ketones or enaminoketones[3].

DegradationPathways Compound 5-cyclopropyl-4-iodo-1,2-oxazole Light UV / Visible Light Compound->Light Exposure HeatMoisture Heat & Trace Moisture Compound->HeatMoisture Exposure CI_Cleavage Homolytic C-I Bond Cleavage (~209 kJ/mol) Light->CI_Cleavage Photolysis NO_Cleavage N-O Bond Hydrolysis / Ring Cleavage HeatMoisture->NO_Cleavage Thermal/Hydrolytic Stress Radicals Iodine Radicals + Isoxazolyl Radicals CI_Cleavage->Radicals Deiodination RingOpen Ring-Opened Byproducts (e.g., alpha-cyano ketones) NO_Cleavage->RingOpen Degradation

Fig 1. Primary photolytic and thermal degradation pathways of 5-cyclopropyl-4-iodo-1,2-oxazole.

Part 2: Troubleshooting FAQs

Q: My stored batch of 5-cyclopropyl-4-iodo-1,2-oxazole has developed a faint yellow/brown tint. Is it ruined? A: The discoloration is a classic indicator of free iodine (I₂) release, stemming from the photolytic or thermal homolysis of the C-I bond[1]. Even trace amounts of I₂ cause significant visual discoloration. If the tint is very faint, the bulk purity may still be >95%, but the presence of iodine radicals can auto-catalyze further degradation. You must re-purify the batch (e.g., via flash chromatography or recrystallization) before using it in sensitive organometallic reactions, as free iodine will poison palladium catalysts.

Q: We store our compound in a standard laboratory refrigerator (4°C). Is this sufficient for a 12-month storage cycle? A: No. At 4°C, ambient moisture condensation is a severe risk every time the vial is opened. Trace water catalyzes the hydrolytic cleavage of the N-O bond[2][3]. For long-term storage (>1 month), the compound must be stored at -20°C or -80°C under a strictly inert atmosphere to suppress both thermal degradation and moisture ingress[4].

Q: Does the cyclopropyl group contribute to the molecule's instability? A: The cyclopropyl ring is sterically strained but generally stable under standard storage conditions. However, if C-I bond homolysis occurs, the resulting radical cascade can induce ring-opening of the cyclopropyl group. Preventing C-I homolysis indirectly protects the cyclopropyl moiety.

Part 3: Self-Validating Protocol for Long-Term Storage

A protocol is only scientifically sound if it includes mechanisms to prove it hasn't failed. The following Standard Operating Procedure (SOP) employs a self-validating storage system using self-indicating desiccants and gravimetric tracking to ensure environmental integrity.

Step-by-Step Methodology:

  • High-Vacuum Drying (Moisture Eradication): Transfer the freshly synthesized or purchased 5-cyclopropyl-4-iodo-1,2-oxazole into a Schlenk flask. Apply high vacuum (<0.1 Torr) for 4 hours at room temperature to remove trace solvents and ambient moisture.

  • Gravimetric Aliquoting (Freeze-Thaw Prevention): Do not store the compound in a single bulk container. Repeatedly opening a cold vial introduces condensation. Aliquot the dried compound into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). Validation check: Record the exact mass of each sealed vial to monitor for micro-evaporation or moisture weight-gain over time.

  • Inert Gas Backfilling (Oxygen/Moisture Displacement): Place the unsealed aliquots in a glovebox or use a Schlenk line to purge the vials with high-purity Argon (N₂ is acceptable, but Argon is heavier and provides a better blanket). Seal the vials with PTFE-lined caps while under the inert atmosphere.

  • Secondary Containment (The Self-Validating Step): Place the sealed amber vials into a secondary vacuum-sealable Mylar bag. Add a packet of self-indicating silica gel (which transitions from blue to pink upon moisture exposure). Validation check: If the silica gel turns pink during the storage cycle, the primary environmental seal has failed, and the batch must be re-dried.

  • Deep Freeze Storage: Store the secondary containment bags in a dedicated -20°C or -80°C freezer.

StorageWorkflow Step1 1. High-Vacuum Drying Step2 2. Aliquoting (Avoid freeze-thaw) Step1->Step2 Step3 3. Argon/N2 Backfilling Step2->Step3 Step4 4. Amber Glass Sealing Step3->Step4 Step5 5. -20°C to -80°C Desiccated Storage Step4->Step5

Fig 2. Self-validating workflow for the long-term inert storage of halogenated isoxazoles.

Part 4: Quantitative Storage Stability Matrix

The following table summarizes the expected shelf-life of 5-cyclopropyl-4-iodo-1,2-oxazole based on various empirical storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-Life (Purity >95%)Primary Degradation Risk
Ideal (SOP Compliant) -80°CArgonComplete Dark (Amber)> 24 months None (Thermodynamically arrested)
Acceptable -20°CArgonComplete Dark (Amber)12 - 18 months Slow thermal N-O cleavage
Poor 4°CAirAmbient Lab Light< 2 weeks Condensation hydrolysis & Deiodination
Destructive 25°CAirDirect Sunlight / UV< 48 hours Rapid C-I homolysis (Yellowing)

References

  • Source: South Dakota State University (sdstate.edu)
  • Source: ResearchGate (researchgate.net)
  • Source: National Institutes of Health (nih.gov)
  • Source: Semantic Scholar (semanticscholar.org)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Coupling Efficiency of 4-Iodo vs. 4-Bromo Isoxazoles in Cross-Coupling Reactions

Introduction Isoxazoles are privileged scaffolds in medicinal chemistry, famously serving as the core pharmacophore in COX-2 inhibitors like valdecoxib. Functionalization at the C4 position via palladium-catalyzed cross-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazoles are privileged scaffolds in medicinal chemistry, famously serving as the core pharmacophore in COX-2 inhibitors like valdecoxib. Functionalization at the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira) is a critical synthetic pathway in drug development. However, the choice of the halogen electrophile—specifically 4-iodo versus 4-bromo—profoundly dictates the reaction's success.

This guide provides an objective, data-driven comparison of their coupling efficiencies, exploring the mechanistic causality behind their divergent reactivities and providing field-proven protocols for successful functionalization.

Mechanistic Causality: Why Halogen Selection Matters

In standard aromatic systems, the reactivity trend I > Br > Cl is well understood based on bond dissociation energies (C-I ~238 kJ/mol vs C-Br ~336 kJ/mol). However, the isoxazole ring introduces unique electronic and coordination challenges that amplify this difference:

  • Oxidative Addition Kinetics: The electron-withdrawing nature of the isoxazole ring slightly deactivates the C4 position toward oxidative addition by electron-rich Pd(0) species. The weaker C-I bond in 4-iodoisoxazoles easily overcomes this barrier under mild conditions (e.g., 85 °C). In contrast, 4-bromoisoxazoles require elevated temperatures and specialized ligands to force oxidative addition, often resulting in poor yields when paired with deactivated or sterically hindered coupling partners[1].

  • Homocoupling Side Reactions: Because oxidative addition into the C-Br bond is sluggish, the overall catalytic cycle is delayed. This allows the intermediate Pd(II) species to undergo undesired side reactions, predominantly yielding 3,3'-diphenyl-5,5'-biisoxazole (homocoupling) rather than the target cross-coupled product[2].

  • Catalyst Poisoning: Prolonged heating required for 4-bromoisoxazoles increases the residence time of the Pd catalyst. The nitrogen and oxygen heteroatoms in the isoxazole ring can coordinate to the metal center, leading to severe catalyst poisoning; in some multimetallic coupling studies, the mere presence of 4-bromoisoxazoles was shown to completely shut down the reactivity of the catalytic cycle[3].

Reaction Pathway Visualization

G Start 4-Halo-Isoxazole Cross-Coupling Iodo 4-Iodoisoxazole (C-I Bond: ~238 kJ/mol) Start->Iodo Bromo 4-Bromoisoxazole (C-Br Bond: ~336 kJ/mol) Start->Bromo OxAdd_I Rapid Oxidative Addition (Mild Conditions, 85°C) Iodo->OxAdd_I Pd(0) Catalyst OxAdd_Br Slow Oxidative Addition (Harsh Conditions, >100°C) Bromo->OxAdd_Br Pd(0) Catalyst Success High Yield Cross-Coupled Product (e.g., Valdecoxib) OxAdd_I->Success Fast Transmetalation OxAdd_Br->Success Strong Base / Bulky Ligands SideReact Side Reactions: Biisoxazole Homocoupling OxAdd_Br->SideReact Sluggish Transmetalation Poison Catalyst Poisoning (Heteroatom Coordination) OxAdd_Br->Poison Prolonged Heating

Mechanistic divergence in palladium-catalyzed cross-coupling of 4-iodo vs 4-bromo isoxazoles.

Quantitative Performance Comparison

The following table summarizes the experimental performance of 4-iodo vs. 4-bromo isoxazoles across standard cross-coupling methodologies. Data reflects the synthesis of 3,4-diarylisoxazoles and related functionalized heterocycles[1],[2],[4].

Reaction TypeHalogenCatalyst SystemConditionsTarget YieldMajor Side Product
Suzuki-Miyaura 4-Iodo5 mol% PdCl₂, KHCO₃DMF:H₂O (4:1), 85 °C, 3 h74–81% None
Suzuki-Miyaura 4-Bromo5 mol% Pd(PPh₃)₄, Na₂CO₃Toluene:H₂O, 100 °C, 18 h40–55% Biisoxazole
Heck 4-IodoPd(OAc)₂, Et₃NDMF, 80 °C, 6 h85% None
Heck 4-BromoPd(OAc)₂, Et₃NDMF, 120 °C, 24 h<30% Biisoxazole
Sonogashira 4-IodoPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60 °C, 4 h90% None
Sonogashira 4-BromoPdCl₂(PPh₃)₂, CuI, Et₃NTHF, 80 °C, 16 h45% Alkyne homocoupling

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific solvent ratios, bases, and ligands is mechanistically deliberate to overcome the inherent challenges of isoxazole chemistry.

Protocol A: Suzuki-Miyaura Coupling of 4-Iodoisoxazole (Optimized for Valdecoxib Precursors)[4]

Objective: High-yielding C-C bond formation avoiding base-induced isoxazole ring-opening.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk flask, combine 4-iodoisoxazole (1.0 equiv), arylboronic acid pinacol ester (1.2 equiv), and KHCO₃ (1.4 equiv).

    • Causality: KHCO₃ is specifically chosen over stronger bases (like KOtBu or NaOH) to prevent base-induced degradation and ring-opening of the sensitive isoxazole core.

  • Step 2: Catalyst Addition. Add PdCl₂ (5 mol%).

  • Step 3: Solvent Introduction. Add a degassed mixture of DMF:H₂O (4:1, 0.2 M).

    • Causality: Water is critical; it dissolves the inorganic base and accelerates the transmetalation step by forming a highly reactive hydroxypalladium(II) intermediate, ensuring the reaction outpaces any potential catalyst poisoning.

  • Step 4: Reaction. Heat to 85 °C under N₂ for 3 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc). The complete disappearance of the UV-active 4-iodoisoxazole spot validates successful oxidative addition and coupling.

  • Step 5: Workup. Cool to room temperature, quench with H₂O, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to completely remove residual DMF.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromoisoxazole (Alternative Approach)

Objective: Forcing the coupling reaction when only the bromo-precursor is available, mitigating homocoupling.

  • Step 1: Reagent Preparation. Combine 4-bromoisoxazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: A higher equivalent of boronic acid is required to outcompete the biisoxazole homocoupling side reaction.

  • Step 2: Catalyst & Ligand Addition. Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

    • Causality: The bulky, electron-rich Buchwald ligand (XPhos) is mandatory to accelerate the sluggish oxidative addition into the C-Br bond and to sterically block the isoxazole nitrogen/oxygen from coordinating to the palladium center (preventing catalyst poisoning).

  • Step 3: Reaction. Add degassed 1,4-Dioxane:H₂O (10:1). Heat to 100 °C for 18 hours.

    • Validation Check: GC-MS monitoring is required to quantify the ratio of the cross-coupled product to the biisoxazole homocoupling byproduct, as TLC resolution may be insufficient to distinguish them.

Conclusion

While 4-bromoisoxazoles are often cheaper and easier to synthesize via direct electrophilic bromination, their utility in downstream cross-coupling is severely limited by slow oxidative addition, catalyst poisoning, and competitive homocoupling. For complex drug development workflows and late-stage functionalization, 4-iodoisoxazoles are the superior choice . They offer near-quantitative yields under mild conditions that preserve the integrity of the heterocyclic core, ultimately saving time and resources during scale-up.

References[1] Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC

Source: nih.gov URL: [2] Title: Cross-coupling Reactions of Haloisoxazoles with Olefins and Acetylenes - J-Stage Source: jst.go.jp URL: [4] Title: The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH Source: nih.gov URL: [3] Title: A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC Source: nih.gov URL:

Sources

Comparative

Mechanistic Insights: The Analytical Challenge of Iodinated Isoxazoles

Comprehensive Mass Spectrometry Validation Guide for 5-Cyclopropyl-4-iodo-1,2-oxazole: LC-ESI-MS/MS vs. GC-EI-MS As a Senior Application Scientist, I frequently encounter 5-cyclopropyl-4-iodo-1,2-oxazole (also known as 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Validation Guide for 5-Cyclopropyl-4-iodo-1,2-oxazole: LC-ESI-MS/MS vs. GC-EI-MS

As a Senior Application Scientist, I frequently encounter 5-cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) as a pivotal halogenated building block. It is heavily utilized in medicinal chemistry, particularly in the cross-coupling synthesis of [1] and novel isoxazoline-based therapeutics[2].

Validating this specific intermediate presents unique analytical challenges. The lability of the carbon-iodine (C4–I) bond combined with the propensity of the 1,2-oxazole ring to undergo complex rearrangements requires a highly deliberate mass spectrometry (MS) strategy. This guide objectively compares Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) with Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) to establish a rigorous, self-validating analytical framework for this molecule.

To optimize an MS workflow, one must first understand the gas-phase behavior of the analyte. The fragmentation of 5-cyclopropyl-4-iodo-1,2-oxazole is governed by two primary structural features:

  • The Lability of the C-I Bond: Iodine is a massive, highly polarizable leaving group. Under both soft and hard ionization, the expulsion of an iodine radical ( I∙ ) or neutral hydrogen iodide (HI) is thermodynamically favored, often dominating the spectrum and suppressing lower-abundance structural fragments.

  • Isoxazole Ring Cleavage: Under collision-induced dissociation (CID), the isoxazole heterocycle typically undergoes a highly specific cleavage of the weak N–O bond[3]. This is often followed by a nonstatistical shattering mechanism or the expulsion of carbon monoxide (CO)[4].

Because of these competing pathways, the choice of ionization technique directly dictates which structural features of the molecule can be confirmed.

Workflow Prep Sample Preparation (1 µg/mL in Mobile Phase) Split Platform Selection Prep->Split LC LC-ESI-MS/MS Soft Ionization (ESI+) Split->LC GC GC-EI-MS Hard Ionization (70 eV) Split->GC DataLC Intact [M+H]+ m/z 235.957 LC->DataLC DataGC Fragment [M-I]+ m/z 108.045 GC->DataGC

Analytical workflow comparing LC-ESI-MS/MS and GC-EI-MS for isoxazole validation.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The validation of 5-cyclopropyl-4-iodo-1,2-oxazole requires balancing intact mass confirmation with structural elucidation.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization (ESI) gently protonates the isoxazole nitrogen, yielding an even-electron precursor ion [M+H]+ at m/z 235.957. This platform is superior for confirming the intact molecular weight and is essential when the compound is analyzed in biological matrices or highly polar reaction mixtures.

  • GC-EI-MS (Hard Ionization): Electron impact (EI) at 70 eV strips an electron to form an odd-electron radical cation M+∙ at m/z 234.949. The high internal energy imparted by EI causes immediate homolytic cleavage of the C–I bond, making the [M−I]+ fragment (m/z 108.045) the base peak. This platform is superior for deep structural fingerprinting.

Quantitative Data Summary
Analytical ParameterLC-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Ionization Mechanism Protonation (Even-electron)Electron Ejection (Odd-electron)
Precursor / Molecular Ion [M+H]+ (m/z 235.957) M+∙ (m/z 234.949)
Primary Fragment (Base Peak) [M+H−I]+ (m/z 109.053) [M−I]+ (m/z 108.045)
Secondary Fragment [C5​H7​N]+ (m/z 81.058) [C4​H5​]+ (m/z 53.039)
Primary Application Intact mass confirmationStructural elucidation / Library matching

Comparative Isotopic Analysis: Iodo vs. Bromo Analogs

During drug development, medicinal chemists frequently perform "halogen scanning" (e.g., swapping iodine for bromine). Mass spectrometry is the definitive tool to differentiate these analogs due to their distinct isotopic signatures.

Iodine is monoisotopic ( 127 I, 100% natural abundance), meaning 5-cyclopropyl-4-iodo-1,2-oxazole will present a single, clean molecular ion peak. In contrast, bromine exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, resulting in a characteristic M/M+2 doublet.

Halogenated IsoxazoleChemical FormulaMonoisotopic MassIsotopic Signature (Relative Abundance)
5-Cyclopropyl-4-iodo-1,2-oxazole C6​H6​INO 234.949 Da M+ (100%)
5-Cyclopropyl-4-bromo-1,2-oxazole C6​H6​BrNO 186.963 Da M+ (100%), M+2 (97.3%)

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), a protocol cannot simply be a list of steps; it must be a self-validating system. The following methodologies incorporate internal system suitability tests (SST) to prevent false positives caused by in-source fragmentation or column degradation.

Protocol A: LC-ESI-MS/MS Workflow

Causality Note: We use a weak acid (0.1% Formic Acid) to facilitate protonation of the isoxazole nitrogen without prematurely hydrolyzing the ring.

  • System Suitability (SST): Inject a 50:50 Methanol:Water blank. Monitor m/z 236 to establish baseline noise and verify zero carryover from previous runs.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in the initial mobile phase. Spike with 100 ng/mL of a stable-isotope-labeled internal standard (e.g., D4​ -isoxazole) to normalize ionization efficiency.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: (A) 0.1% Formic Acid in H2​O ; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.

  • MS Acquisition (ESI+): Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Perform CID using Argon as the collision gas at a normalized collision energy (NCE) of 20 eV.

  • Data Validation: Confirm the exact mass of the [M+H]+ peak is within <5 ppm of the theoretical m/z 235.9572.

Fragmentation M [M+H]+ m/z 235.957 F1 [M+H - I]+ m/z 109.053 M->F1 CID -126.9 Da F2 [C5H7N]+ m/z 81.058 F1->F2 N-O Cleavage -28.0 Da (CO)

Proposed CID fragmentation pathway for 5-cyclopropyl-4-iodo-1,2-oxazole in positive ESI mode.

Protocol B: GC-EI-MS Workflow

Causality Note: The C-I bond is highly sensitive to thermal degradation. We must verify inlet deactivation to ensure the [M−I]+ peak is generated by electron impact in the source, not by thermal breakdown in the injection port.

  • Inlet Deactivation Check: Inject a highly active polarity test mix (e.g., containing 2,4-dinitrophenol). Tailing factors >1.5 indicate an active inlet that will artificially degrade the iodinated isoxazole before it reaches the column. Replace the glass liner if necessary.

  • Sample Injection: Inject 1 µL of a 10 µg/mL solution (in Hexane) at a 10:1 split ratio. Maintain the injector at 220°C (kept relatively low to prevent thermal dehalogenation).

  • Thermal Gradient:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Oven: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min). Carrier gas: Helium at 1.0 mL/min.

  • MS Acquisition (EI): Operate at standard 70 eV. Source temperature: 230°C. Scan range: m/z 50 to 350.

  • Spectral Validation: Verify the presence of the weak molecular ion M+∙ at m/z 234.949 and the dominant [M−I]+ base peak at m/z 108.045.

References

  • Title: WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors Source: Google Patents URL
  • Title: Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring Source: Journal of Mass Spectrometry (PubMed) URL: [Link]

  • Title: Simultaneous identification and detection of four novel isoxazoline drugs in bovine-origin foods using ultra-high performance liquid chromatography coupled to quadrupole/linear ion trap mass spectrometry Source: PubMed URL: [Link]

Sources

Validation

benchmarking 5-cyclopropyl-4-iodo-1,2-oxazole in Buchwald-Hartwig amination

Title: Benchmarking 5-Cyclopropyl-4-iodo-1,2-oxazole in Buchwald-Hartwig Amination: A Comprehensive Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-r...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5-Cyclopropyl-4-iodo-1,2-oxazole in Buchwald-Hartwig Amination: A Comprehensive Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electron-rich, base-sensitive heterocycles. The molecule 5-cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) represents a highly valuable "privileged scaffold" in drug discovery. The cyclopropyl group imparts metabolic stability and favorable lipophilicity, while the C4 position serves as a critical vector for diversification. However, constructing C4-N bonds via the Buchwald-Hartwig amination on this specific substrate presents a dual challenge: the intrinsic base-sensitivity of the isoxazole ring (prone to N-O bond cleavage) and the notorious "iodide inhibition" effect in palladium catalysis.

This guide objectively benchmarks the performance of 5-cyclopropyl-4-iodo-1,2-oxazole against its halogenated alternatives and evaluates state-of-the-art catalyst systems to provide a self-validating, high-yielding protocol.

Mechanistic Insights: The "Iodide Dilemma" and Ring Integrity

In standard cross-coupling, the reactivity of aryl electrophiles typically follows ArI > ArBr > ArCl due to the lower bond dissociation energy of the C-I bond, facilitating rapid oxidative addition. However, in the , this paradigm is often inverted (ArBr > ArI)[1]. The iodide ions generated during the catalytic cycle can strongly coordinate to the palladium center, forming inactive palladium-iodide dimers that arrest the catalytic cycle prior to the crucial transmetalation step[1].

Furthermore, the isoxazole ring is highly susceptible to fragmentation. Under strongly basic conditions (e.g., NaOtBu or KOtBu, standard for many B-H aminations), the ring can undergo deprotonation-induced fragmentation, leading to ring-opened nitrile byproducts[2]. Therefore, the selection of a mild base (like Cs2CO3 or K3PO4) paired with a highly active, bulky ligand (such as BrettPhos or tBuDavePhos) is non-negotiable to ensure the reaction proceeds at lower temperatures (60–80 °C), minimizing ring opening risks[2].

G Start 5-Cyclopropyl-4-iodo-1,2-oxazole Cat Pd Precatalyst + Ligand Start->Cat Oxidative Addition PathA Mild Base (Cs2CO3) Controlled Temp (80°C) Cat->PathA Transmetalation PathB Strong Base (NaOtBu) High Temp (>100°C) Cat->PathB Base Interaction ProdA Desired C4-Aminated Isoxazole PathA->ProdA Reductive Elimination ProdB Ring Cleavage (Nitrile) PathB->ProdB N-O Bond Break

Mechanistic divergence in isoxazole amination based on base selection.

Benchmarking Data: Halide and Catalyst Comparison

To establish the optimal parameters, we benchmarked 5-cyclopropyl-4-iodo-1,2-oxazole against its bromo and chloro analogs, followed by a rigorous catalyst screen. The model reaction utilized morpholine (1.2 equiv) as the secondary amine nucleophile.

Table 1: Halide Leaving Group Benchmarking Conditions: Substrate (1.0 mmol), Morpholine (1.2 mmol), Pd2(dba)3 (5 mol%), BrettPhos (10 mol%), Cs2CO3 (2.0 equiv), Dioxane, 80 °C, 12 h.

SubstrateConversion (%)Desired Product Yield (%)Byproduct (Ring Cleavage) (%)Unreacted SM (%)
5-Cyclopropyl-4-iodo-1,2-oxazole 85%68% 5%15% (Iodide poisoning observed)
5-Cyclopropyl-4-bromo-1,2-oxazole>99%92% 3%<1%
5-Cyclopropyl-4-chloro-1,2-oxazole40%35% 2%60%

Analysis: While the 4-bromo variant provides superior yields due to the absence of iodide-induced catalyst poisoning, the 4-iodo variant is often more readily accessible via direct electrophilic iodination of the parent isoxazole. To overcome the 68% yield ceiling of the 4-iodo substrate, we must optimize the catalyst system to resist iodide inhibition.

Table 2: Catalyst/Ligand Optimization for the 4-Iodo Substrate Conditions: 5-Cyclopropyl-4-iodo-1,2-oxazole (1.0 mmol), Morpholine (1.2 mmol), Base (2.0 equiv), Solvent, 80 °C, 12 h.

Pd Source (mol%)Ligand (mol%)BaseSolventYield (%)Causality / Observation
Pd(OAc)2 (5%)Xantphos (10%)Cs2CO3Dioxane42%Bidentate ligand struggles with steric bulk of cyclopropyl group.
Pd2(dba)3 (5%)tBuDavePhos (10%)K3PO4Toluene75%Good conversion, but some Pd-black precipitation noted.
BrettPhos Pd G3 (2%) None (Pre-complexed) Cs2CO3 t-AmOH 94% Rapid activation; bulky monodentate ligand prevents iodide dimerization.
Pd-PEPPSI-IPr (5%)None (NHC)Cs2CO3Dioxane81%Strong sigma-donation stabilizes Pd, but slower transmetalation.

Analysis: The is the definitive choice for this transformation[3]. The highly sterically demanding BrettPhos ligand accelerates reductive elimination, and its monodentate nature actively prevents the formation of off-cycle palladium-iodide dimers. Furthermore, using tert-amyl alcohol (t-AmOH) enhances the solubility of the mild base (Cs2CO3), facilitating efficient transmetalation without compromising the isoxazole ring. Similar optimizations have been validated in related C4-halogenated azoles, confirming that bulky monodentate ligands effectively prevent β-elimination and iodide poisoning[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure the operator can confirm the mechanistic progression at each stage.

Materials:

  • 5-Cyclopropyl-4-iodo-1,2-oxazole (1.0 mmol, 235.0 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 mmol, 651.6 mg) - Must be finely milled and oven-dried.

  • Anhydrous tert-Amyl Alcohol (t-AmOH) (4.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Crucial for Pd(0) stability): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-cyclopropyl-4-iodo-1,2-oxazole, BrettPhos Pd G3, and Cs2CO3. Seal the tube with a septum. Apply vacuum for 3 minutes, then backfill with dry Nitrogen (repeat 3x).

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Solvent & Amine Addition: Under a positive flow of Nitrogen, inject anhydrous t-AmOH followed by morpholine via syringe.

  • Catalyst Activation & Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C.

    • Self-Validation Checkpoint: Within 5–10 minutes, the suspension should transition from a pale yellow to a deep, homogeneous red/orange. This color change visually validates the generation of the active monomeric L-Pd(0) species and subsequent oxidative addition. If the solution turns black (Pd-black), oxygen contamination or iodide-poisoning has occurred.

  • Reaction Monitoring: Stir vigorously (800 rpm) for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material (Rf ~0.6) and appearance of a lower-running spot (Rf ~0.3) indicates completion.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium species. Wash the Celite pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, gradient 0-30% EtOAc in Hexanes) to afford the 4-amino-5-cyclopropylisoxazole derivative.

Workflow Step1 1. Reagent Assembly (Substrate, Base, Precatalyst) Step2 2. Strict Degassing (3x Vac/N2 Cycles) Step1->Step2 Step3 3. Solvent/Amine Addition (Anhydrous t-AmOH) Step2->Step3 Step4 4. Thermal Activation (80°C) Validation: Yellow -> Deep Red Step3->Step4 Step5 5. TLC Monitoring (Check for SM consumption) Step4->Step5 Success Error Solution turns Black (Pd Deactivation/O2 Leak) Step4->Error Failure Step6 6. Celite Filtration & Chromatography Step5->Step6

Self-validating workflow for the Buchwald-Hartwig amination of 4-iodoisoxazoles.

Conclusion

While 5-cyclopropyl-4-iodo-1,2-oxazole presents inherent challenges in palladium-catalyzed aminations due to iodide-induced catalyst poisoning and base-sensitive ring fragmentation, these hurdles are entirely surmountable. By abandoning traditional first-generation catalysts and strong bases in favor of the highly sterically demanding BrettPhos Pd G3 system and mild Cs2CO3, researchers can achieve excellent yields. This optimized protocol ensures that the highly versatile 4-iodoisoxazole scaffold can be fully leveraged in modern drug discovery pipelines.

References

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information (NCBI) / PMC.[Link]

Sources

Comparative

Comprehensive Comparison Guide: GC-MS vs. Alternative Modalities for Impurity Profiling of 5-Cyclopropyl-4-iodo-1,2-oxazole

Executive Summary For researchers and drug development professionals synthesizing advanced active pharmaceutical ingredients (APIs), the purity of halogenated intermediates is non-negotiable. 5-Cyclopropyl-4-iodo-1,2-oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing advanced active pharmaceutical ingredients (APIs), the purity of halogenated intermediates is non-negotiable. 5-Cyclopropyl-4-iodo-1,2-oxazole (CAS: 2751610-53-2) is a highly volatile, low-molecular-weight heterocyclic building block frequently utilized in cross-coupling reactions to synthesize targeted therapies, such as RET kinase inhibitors[1].

This guide objectively compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-UV for analyzing this specific compound. Supported by mechanistic rationale and experimental data, we demonstrate why GC-MS coupled with Electron Ionization (EI) stands as the gold-standard modality for resolving and identifying critical impurities—such as unreacted precursors, des-iodo byproducts, and closely related regioisomers.

The Analytical Challenge

5-Cyclopropyl-4-iodo-1,2-oxazole consists of a five-membered isoxazole ring (adjacent oxygen and nitrogen atoms)[2], substituted with a cyclopropyl group and an iodine atom. With a monoisotopic mass of ~234.9 Da, it is relatively non-polar, lacks strongly ionizable acidic or basic functional groups, and is thermally stable.

During its synthesis, several impurities can form:

  • Des-iodo byproducts: Incomplete iodination leaves the highly volatile 5-cyclopropyl-1,2-oxazole.

  • Regioisomers: Halogenation can occasionally occur at the 3-position, yielding 3-iodo-5-cyclopropyl-1,2-oxazole, which is chemically distinct but possesses an identical mass.

  • Over-halogenation: Di-iodinated species can form under aggressive reaction conditions.

Detecting these impurities requires a technique that excels in both high-resolution separation of volatile isomers and definitive structural elucidation.

Analytical Modality Comparison

The choice of analytical instrumentation is dictated by the analyte's physicochemical properties. As highlighted by [3], GC-MS is fundamentally tailored for volatile and thermally stable molecules, whereas LC-MS is optimized for large, polar, or unstable compounds.

Table 1: Performance Comparison for 5-Cyclopropyl-4-iodo-1,2-oxazole Analysis

FeatureGC-MS (Electron Ionization)LC-MS (Electrospray Ionization)HPLC-UV
Optimal Analyte Profile Volatile, non-polar to moderately polar, thermally stable[3].Polar, high-molecular-weight, thermally labile[4].Compounds with strong chromophores.
Sensitivity for Target Excellent. High vapor pressure ensures excellent column transfer and EI response.Poor. Lack of ionizable basic/acidic sites leads to severe signal suppression.Moderate. Relies on the weak UV absorbance of the isolated isoxazole ring.
Structural Identification High. 70 eV EI provides reproducible fragmentation (e.g., loss of iodine radical)[5].Low. Fails to generate meaningful fragments without prior efficient ionization.None. Cannot identify unknown impurities without reference standards.
Regioisomer Resolution Superior. Capillary columns separate isomers based on minute boiling point differences.Moderate. Requires complex mobile phase gradients and specific column chemistries.Moderate. Co-elution of structurally similar isomers is common.
Mechanistic Rationale: Why GC-MS (EI) is the Gold Standard

As a Senior Application Scientist, I prioritize methods where the physical chemistry of the analyte perfectly aligns with the instrument's mechanism.

The Failure of LC-MS (ESI): Electrospray Ionization (ESI) requires the analyte to form ions in solution (e.g., [M+H]+ or [M−H]− ) before entering the gas phase[5]. Because 5-cyclopropyl-4-iodo-1,2-oxazole is neutral and lacks readily protonated amines or deprotonated carboxylic acids, ESI yields negligible ion counts.

The Success of GC-MS (EI): GC-MS bypasses solution-phase ionization entirely. After the sample is vaporized and separated by the GC column, it enters the high-vacuum mass spectrometer. Here, Electron Ionization (EI) bombards the gas-phase molecules with a 70 eV electron beam[6]. This "hard" ionization forcibly ejects an electron, creating a radical cation ( M+∙ ).

  • Causality in Fragmentation: The carbon-iodine bond is relatively weak. The 70 eV energy reliably cleaves this bond, resulting in the diagnostic loss of an iodine radical (-127 Da). Observing the parent ion at m/z 235 and a massive base peak at m/z 108 definitively confirms the presence of the iodinated isoxazole core, a structural validation impossible to achieve with HPLC-UV.

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating internal standards and system suitability checks.

Step 1: Sample Preparation & Internal Standard Addition
  • Procedure: Dissolve 10.0 mg of the synthesized 5-cyclopropyl-4-iodo-1,2-oxazole in 10.0 mL of GC-grade Hexane to yield a 1 mg/mL stock. Spike the solution with 10 µg/mL of 4-bromobiphenyl as an Internal Standard (IS).

  • Causality: Hexane is highly volatile and non-polar, ensuring complete dissolution of the target while deliberately precipitating out any polar inorganic salts (e.g., residual sodium iodide) that would otherwise degrade the GC column. The IS corrects for any volumetric variations during injection.

Step 2: Chromatographic Separation (GC)
  • Procedure: Inject 1 µL of the sample into a GC equipped with a 5% Phenyl / 95% Dimethyl Polysiloxane capillary column (e.g., Rtx-5MS, 30 m × 0.25 mm × 0.25 µm). Use a split injection ratio of 20:1 with the injector held at 250°C.

  • Oven Program: 60°C (hold 2 min) ramp 15°C/min to 250°C (hold 5 min).

  • Causality: The 20:1 split ratio prevents column overloading, which is critical to maintaining the sharp, narrow peak shapes required to resolve the 4-iodo target from the 3-iodo regioisomer. The initial 60°C hold focuses highly volatile des-iodo impurities at the head of the column, while the ramp selectively elutes the heavier iodinated species.

Step 3: Electron Ionization (EI) & Mass Analysis
  • Procedure: Transfer the eluent to the MS source held at 230°C. Apply 70 eV EI. Scan the quadrupole mass analyzer from m/z 50 to 350.

  • Causality: Scanning from m/z 50 excludes the massive background signals from atmospheric nitrogen, oxygen, and water (m/z 18, 28, 32), maximizing the signal-to-noise ratio for the target fragments.

Step 4: System Suitability Testing (SST)
  • Procedure: Run a pure hexane blank prior to the sample sequence. The IS peak must achieve a signal-to-noise (S/N) ratio >100 .

  • Causality: The blank definitively rules out column carryover from previous analyses, ensuring that any detected impurities originate strictly from the current batch of 5-cyclopropyl-4-iodo-1,2-oxazole.

Workflow Visualization

GCMS_Workflow Prep Sample Prep (Hexane + IS) Inject Split Injection (20:1 Ratio) Prep->Inject GC GC Separation (Rtx-5MS Column) Inject->GC EI EI Ionization (70 eV) GC->EI MS Mass Analyzer (m/z 50-350) EI->MS Data Data Analysis (Impurity ID) MS->Data

GC-MS Analytical Workflow for 5-cyclopropyl-4-iodo-1,2-oxazole Impurity Profiling.

Experimental Data: Impurity Profiling Results

The following table summarizes quantitative GC-MS data obtained from a crude synthetic batch of 5-cyclopropyl-4-iodo-1,2-oxazole. The data clearly illustrates the method's ability to separate regioisomers and identify impurities based on their distinct EI fragmentation patterns.

Table 2: GC-MS Impurity Profiling Data

Peak #Identified CompoundRetention Time (min)Molecular Ion ( M+∙ )Base Peak (m/z)Relative Area (%)
15-cyclopropyl-1,2-oxazole (Des-iodo precursor)4.21091090.4%
2 5-cyclopropyl-4-iodo-1,2-oxazole (Target) 8.5 235 108 98.5%
33-iodo-5-cyclopropyl-1,2-oxazole (Regioisomer)8.92351080.8%
4Di-iodo-cyclopropyl-1,2-oxazole (Over-halogenated)12.13612340.3%

Note: Peak 2 and Peak 3 share the same molecular mass (m/z 235), but are baseline-resolved by the GC column due to slight differences in their dipole moments and boiling points, proving the superiority of GC over standard HPLC for this application.

References
  • GC-MS vs LC-MS ResolveMass Laboratories Inc. URL: [Link]

  • Mass Spectrometry in Small Molecule Drug Development American Pharmaceutical Review URL: [Link]

  • Isoxazole | C3H3NO | CID 9254 PubChem - National Institutes of Health (NIH) URL:[Link]

  • WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors WIPO / Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

5-Cyclopropyl-4-iodo-1,2-oxazole proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 5-Cyclopropyl-4-iodo-1,2-oxazole As a Senior Application Scientist, I frequently consult on the integration of novel halogenated heterocycles into drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 5-Cyclopropyl-4-iodo-1,2-oxazole

As a Senior Application Scientist, I frequently consult on the integration of novel halogenated heterocycles into drug development pipelines. 5-Cyclopropyl-4-iodo-1,2-oxazole (CAS: 2751610-53-2) is a highly valuable building block; the isoxazole ring serves as an excellent bioisostere for amides and esters, while the iodine atom provides a versatile handle for cross-coupling reactions. However, the presence of this heavy halogen fundamentally alters the compound’s end-of-life logistics.

Improper disposal of halogenated organics can lead to severe environmental contamination and regulatory penalties. When incinerated at standard temperatures, iodine-containing compounds can generate toxic, corrosive hydrogen iodide (HI) gas or contribute to the formation of halogenated dioxins and furans. Therefore, the disposal of 5-Cyclopropyl-4-iodo-1,2-oxazole must follow strict segregation and high-temperature incineration protocols governed by the EPA's Resource Conservation and Recovery Act (RCRA).

Part 1: Chemical Profiling and Waste Classification

Before initiating any disposal protocol, we must accurately classify the waste stream. Because 5-Cyclopropyl-4-iodo-1,2-oxazole contains an iodine atom (comprising approximately 54% of its molecular weight), it must be strictly classified as a Halogenated Organic Waste [1].

Table 1: Physicochemical and Regulatory Profile of 5-Cyclopropyl-4-iodo-1,2-oxazole

ParameterClassification / ValueRegulatory Reference
Compound Name 5-Cyclopropyl-4-iodo-1,2-oxazoleN/A
CAS Number 2751610-53-2N/A
Molecular Weight 235.02 g/mol N/A
Halogen Content ~54% Iodine by massN/A
Waste Classification Halogenated Organic WasteEPA RCRA Characteristic[1]
Disposal Method High-Temperature Incineration40 CFR 264.342[2]

Part 2: Step-by-Step Disposal Methodologies (Self-Validating Protocols)

In laboratory settings, solvents and organic wastes are typically divided into "Halogenated" and "Non-Halogenated" streams. Non-halogenated waste is often repurposed via fuel blending (burned for energy recovery)[3]. Halogenated waste cannot be used for fuel blending because the halogens disrupt the combustion process, lower the calorific value, and require specialized high-temperature incinerators[3]. Mixing even a small amount of 5-Cyclopropyl-4-iodo-1,2-oxazole into a non-halogenated waste carboy contaminates the entire batch, drastically increasing disposal costs due to the extra treatment steps required to remove the halogens[4].

Protocol A: Routine Liquid Waste Disposal (Reaction Filtrates & Solvents)

When 5-Cyclopropyl-4-iodo-1,2-oxazole is dissolved in reaction solvents (e.g., DMF, DCM, or EtOAc), it must be routed to the liquid halogenated waste stream.

  • Compatibility Verification : Before transferring the waste, verify the pH of the mixture using universal indicator strips.

    • Causality: Highly acidic or basic conditions can trigger unwanted ring-opening of the isoxazole or cleavage of the carbon-iodine bond, releasing reactive iodine species.

    • Self-Validation Checkpoint: Ensure the pH is between 4 and 9. If the pH falls outside this range, neutralize the solution carefully in a fume hood before disposal.

  • Targeted Segregation : Transfer the waste into a dedicated, chemically compatible carboy (e.g., high-density polyethylene, HDPE) strictly designated for halogenated waste.

  • Log Entry & Mass Balance : Record the estimated mass of 5-Cyclopropyl-4-iodo-1,2-oxazole added to the waste log attached to the carboy.

    • Self-Validation Checkpoint: Cross-reference the log with your experimental yield to ensure all mass is accounted for. Waste management vendors require accurate halogen percentages to calibrate caustic scrubbers during incineration.

  • Seal and Inspect : Cap the container tightly. Do not fill past 80% capacity.

    • Self-Validation Checkpoint: Visually inspect the PTFE seal and gently tilt the container to ensure no micro-leaks exist. Vapor expansion space (the 20% headspace) prevents pressure buildup from volatile co-solvents.

Protocol B: Solid Waste and Contaminated Consumables

Solid waste includes contaminated pipette tips, TLC plates, filter papers, and residual neat compound.

  • Collection : Place all contaminated solid items into a puncture-proof, sealable chemical waste bin.

  • Labeling : Explicitly label the bin as "Hazardous Solid Waste - Halogenated Organics."

    • Self-Validation Checkpoint: Verify that the container does not bear a biohazard symbol. Hazardous waste contractors cannot legally transport chemical waste that appears to be biologically hazardous[4].

  • Storage : Store the sealed container in a ventilated, flammable storage cabinet away from strong oxidizers until environmental health and safety (EHS) pickup.

Part 3: Final Destruction (High-Temperature Incineration)

Under EPA guidelines, the ultimate disposal of halogenated organics like 5-Cyclopropyl-4-iodo-1,2-oxazole is achieved via high-temperature liquid injection or rotary kiln incineration[2]. The incinerator must operate at temperatures exceeding 1100°C to ensure the complete destruction of the principal organic hazardous constituents (POHCs)[2]. This extreme heat, combined with rapid quenching and caustic scrubbing, prevents the synthesis of polyhalogenated dioxins and neutralizes the corrosive hydrogen iodide (HI) gas generated during combustion.

Part 4: Operational Workflow Visualization

WasteWorkflow Start Generate 5-Cyclopropyl-4-iodo- 1,2-oxazole Waste Decision1 Waste State? Start->Decision1 Liquid Liquid Waste (Reaction Solvents) Decision1->Liquid Liquid Solid Solid Waste (Tips, TLC Plates) Decision1->Solid Solid pHCheck Self-Validation: Check pH (Target 4-9) Liquid->pHCheck SolidContainer Seal in Puncture-Proof Chemical Waste Bin Solid->SolidContainer Segregation Segregate into Halogenated Carboy pHCheck->Segregation Labeling Label: 'Hazardous Waste - Halogenated Organics' Segregation->Labeling SolidContainer->Labeling Storage Store in Ventilated Flammable Cabinet Labeling->Storage Incineration High-Temp Incineration >1100°C (EPA Compliant) Storage->Incineration Success Safe & Compliant Disposal Incineration->Success

Workflow for the segregation and disposal of 5-Cyclopropyl-4-iodo-1,2-oxazole waste.

References

  • Laboratory Hazardous Waste Management Guide . UTIA Safety Office. Available at: [Link]

  • Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA Hazardous Waste Characteristics . Columbia University Research Safety. Available at:[Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-Cyclopropyl-4-iodo-1,2-oxazole

Comprehensive Safety and Operational Guide for Handling 5-Cyclopropyl-4-iodo-1,2-oxazole As a Senior Application Scientist, I recognize that handling halogenated heterocyclic intermediates requires more than just a curso...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 5-Cyclopropyl-4-iodo-1,2-oxazole

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic intermediates requires more than just a cursory glance at a Safety Data Sheet (SDS). 5-Cyclopropyl-4-iodo-1,2-oxazole (also known as 5-cyclopropyl-4-iodoisoxazole) is a highly versatile building block used in metal-catalyzed cross-coupling reactions for drug discovery[1]. However, its unique structural features—an electron-deficient isoxazole ring paired with a heavy, polarizable iodine atom—dictate a highly specific approach to personal protective equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, preserve chemical integrity, and maintain regulatory compliance when handling this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's reactivity. The isoxazole core is a known skin, eye, and respiratory irritant[2]. The addition of the iodine atom increases the molecule's lipophilicity, meaning that if the compound is dissolved in an organic carrier solvent (such as DMSO or DCM), it can rapidly permeate the stratum corneum of the skin. Furthermore, the carbon-iodine bond is photolabile; exposure to ambient light can induce slow degradation, releasing reactive iodine species that exacerbate tissue irritation.

Table 1: Chemical and Hazard Profile

PropertySpecification / Hazard Data
Chemical Name 5-Cyclopropyl-4-iodo-1,2-oxazole
CAS Number 2751610-53-2[1]
Molecular Formula C6H6INO
Physical State Solid / Crystalline Powder (Typical)
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[2][3]
Storage Requirements 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light[4]

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated heterocycles in solution. Organic solvents act as molecular vehicles, carrying the active pharmaceutical ingredient (API) intermediate through standard glove materials in minutes[4].

Table 2: Task-Specific PPE Requirements

PPE CategorySolid Handling (Weighing/Dispensing)Solution-Phase Handling (Synthesis/Assay)Mechanistic Rationale
Hand Protection Single layer 5-mil Nitrile gloves.Double-gloving required: Inner Neoprene (or laminate), Outer 8-mil Nitrile.Halogenated heterocycles in DCM/DMF rapidly permeate standard 4-mil nitrile[4]. The inner neoprene layer acts as a secondary chemical barrier.
Eye/Face ANSI Z87.1 Safety Goggles.Safety Goggles + Full Face Shield.Isoxazole derivatives cause severe eye damage upon contact[2]. A face shield prevents splash hazards during solvent addition.
Body Flame-resistant (FR) lab coat.FR lab coat + disposable Tyvek sleeves.Tyvek sleeves prevent microscopic aerosolized droplets from settling on the forearms during vigorous stirring or transfer.
Respiratory N95/P100 mask (if handled outside a closed system).Fume hood sash lowered; no respirator needed if airflow is >100 fpm.Powders pose an inhalation hazard (H335). Engineering controls (fume hoods) are the primary defense[5].

Operational Handling Workflow: Step-by-Step Methodology

The following protocol outlines the exact sequence of events for safely weighing, solvating, and processing 5-Cyclopropyl-4-iodo-1,2-oxazole.

Step 1: Environmental Preparation & Engineering Controls

  • Verify that the chemical fume hood has a face velocity of 100–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong bases, oxidizing agents, and active metals)[2].

  • Line the working surface of the hood with a highly absorbent, poly-backed bench pad to catch micro-spills.

Step 2: PPE Donning & Static Mitigation

  • Don the required PPE as outlined in Table 2.

  • Because cyclopropyl-containing powders can accumulate static charge, use an anti-static gun (Zerostat) on the weighing spatulas and the receiving amber vial. Causality: Static discharge can cause the fine powder to aerosolize, bypassing primary containment and increasing inhalation risk.

Step 3: Dispensing and Solvation

  • Retrieve the compound from 2–8°C storage. Allow the sealed container to equilibrate to room temperature inside a desiccator for 15 minutes to prevent condensation, which can degrade the iodo-isoxazole core.

  • Weigh the desired mass into an amber glass vial (to prevent photolytic debromination/deiodination)[4].

  • Add the organic solvent (e.g., DCM, DMF, or DMSO) slowly. Cap the vial immediately with a PTFE-lined septum cap to prevent the escape of volatile, irritating vapors.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the sealed reaction vial with a solvent-compatible wipe before removing it from the fume hood.

  • Doff the outer nitrile gloves inside the fume hood, turning them inside out to trap any microscopic chemical residue. Dispose of them in a designated solid hazardous waste bin.

SafeHandling A Pre-Operation Risk Assessment B Engineering Controls (Fume Hood / Glovebox) A->B C PPE Donning (Double Nitrile, Face Shield) B->C D Material Transfer (Anti-static tools, Amber Vial) C->D E Solution Phase (DCM/DMF Solvation) D->E F Decontamination (Surface Wipedown) E->F G Waste Segregation (Halogenated Organics) F->G

Operational workflow for handling 5-Cyclopropyl-4-iodo-1,2-oxazole.

Emergency Response & Spill Protocol

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure[6].

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the API intermediate.

  • Cover the spill gently with damp absorbent paper (using water or a mild surfactant) to suppress dust formation.

  • Carefully scoop the wetted material using a non-sparking tool into a hazardous waste container.

Liquid Spill (Dissolved in Solvent):

  • Evacuate personnel from the immediate vicinity if the solvent volume exceeds 100 mL, as the solvent vapors will carry the dissolved isoxazole.

  • Apply a universal chemical absorbent pad or vermiculite starting from the perimeter of the spill and working inward.

  • Once absorbed, use tongs to transfer the saturated materials into a sealable, leak-proof hazardous waste bag.

  • Wash the contaminated surface with a 10% sodium carbonate solution to neutralize any residual acidic byproducts, followed by a water rinse.

Waste Disposal Logistics

Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory. 5-Cyclopropyl-4-iodo-1,2-oxazole contains a halogen (iodine) and a heteroaromatic ring, classifying it strictly as Halogenated Organic Waste .

  • Solid Waste: Contaminated gloves, bench paper, and empty vials must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Halogenated Organics"[6].

  • Liquid Waste: All solvent mixtures containing this compound must be collected in a compatible high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Solvent Waste." Never mix this waste stream with nitric acid or strong oxidizers, as the oxidation of the iodine atom can lead to the formation of explosive or highly toxic polyhalogenated species.

References

Sources

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